5-Azacytidine, a nucleoside analog of cytidine, has been a subject of extensive research due to its wide range of biological activities and therapeutic potential. Initially synthesized over four decades ago, it has demonstrated anti-metabolic activities against cultured cancer cells and effectiveness as a chemotherapeutic agent, particularly in the treatment of acute myelogenous leukemia1. Despite its general toxicity, which led to the preference of other nucleoside analogs as therapeutics, the discovery of its incorporation into DNA and subsequent inhibition of DNA methylation has revitalized interest in its use, especially in cancers where epigenetic silencing of critical regulatory genes occurs1.
5-Azacytidine is incorporated into DNA, where it inhibits DNA methylation by trapping DNA methyltransferases, leading to hypomethylation of DNA. This hypomethylation can reactivate silenced genes, which is particularly relevant in the context of cancer therapy, where the reactivation of tumor suppressor genes can inhibit tumor growth1. Additionally, 5-azacytidine is incorporated into RNA, disrupting nucleic acid and protein metabolism, which can lead to apoptosis7. It also inhibits ribonucleotide reductase, which is essential for DNA synthesis and repair, causing perturbation of deoxyribonucleotide pools and contributing to its cytotoxic effects7.
5-Azacytidine has been used as a therapeutic agent for acute myelogenous leukemia and is being explored for its efficacy in other cancers. Its ability to induce DNA hypomethylation and reactivate silenced genes makes it a promising agent for epigenetic therapy. It has shown cytotoxicity against multiple myeloma cells, overcoming the survival advantages conferred by various growth factors and inducing apoptosis through DNA double-strand break responses5. Moreover, it has been found to induce heritable changes in gene expression, which may contribute to its antineoplastic activities9.
In the context of hemoglobinopathies such as beta-thalassemia, 5-azacytidine has been shown to increase gamma-globin synthesis, leading to a temporary normalization of unbalanced globin synthesis and an increase in hemoglobin concentration. This suggests a potential role for 5-azacytidine in the treatment of severe beta-thalassemia and related disorders2.
5-Azacytidine also exhibits immunomodulatory effects, inhibiting T-cell proliferation and activation, and inducing the expansion of regulatory T cells. This has implications for its use in the transplantation setting, where it could potentially prevent graft-versus-host disease and improve survival outcomes6.
Interestingly, 5-azacytidine has been observed to induce the differentiation of non-myoblast precursors into functional striated muscle cells, suggesting a role in regenerative medicine and the study of muscle cell differentiation3.
The drug's impact on chromosome structure and function has been noted, with effects such as decondensation of chromatin structure, chromosomal instability, and changes in replication timing. These alterations may contribute to the cellular reprogramming effects of 5-azacytidine4.
In insulinoma cells, 5-azacytidine has been shown to inhibit the activation of the senescence program and promote cytotoxic autophagy during oxidative stress responses. This indicates a potential role for 5-azacytidine in enhancing the sensitivity of cancer cells to oxidative stress, which could be leveraged in therapeutic strategies10.
CAS No.: 169062-92-4
CAS No.: 63-56-9
CAS No.: 21551-47-3
CAS No.: 15272-24-9
CAS No.:
CAS No.: 5896-02-6